7-(2-Fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
7-(2-Fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a fluorinated triazolopyrimidine derivative featuring a dihydropyrimidine core, a 2-fluorophenyl substituent at position 7, and a carboxylic acid group at position 3. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C12H9FN4O2 |
|---|---|
Molecular Weight |
260.22 g/mol |
IUPAC Name |
7-(2-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H9FN4O2/c13-8-4-2-1-3-7(8)10-5-9(11(18)19)16-12-14-6-15-17(10)12/h1-6,10H,(H,18,19)(H,14,15,16) |
InChI Key |
AJJURLUCOOCCEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C=C(NC3=NC=NN23)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-(2-Fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzaldehyde with 3-amino-1,2,4-triazole in the presence of a suitable catalyst, followed by cyclization with formamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted triazolopyrimidines and their derivatives .
Scientific Research Applications
7-(2-Fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(2-Fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the inflammatory process . The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
*Calculated based on formula C₁₃H₁₀FN₄O₂.
- Biological Activity : Chloro-substituted derivatives (e.g., 3-chloro) show antimicrobial activity, while 4-fluorophenyl analogues (e.g., compound in ) exhibit anti-tubercular effects, suggesting substituent position and halogen type critically influence target selectivity .
Core Modifications: Dihydro vs. Aromatic Pyrimidine Rings
Table 2: Dihydro vs. Aromatic Derivatives
- The target compound’s dihydro core improves synthetic yields (e.g., 83% for dihydro-TZP in ) compared to aromatic analogues (55%) due to milder reaction conditions. However, the dihydro structure may reduce thermal stability due to partial saturation .
Carboxylic Acid vs. Ester/Amide Derivatives
Table 3: Functional Group Impact
*Estimated using ChemDraw.
- The carboxylic acid group in the target compound increases water solubility (lower LogP) compared to ester or amide derivatives, which may improve in vivo efficacy .
Biological Activity
7-(2-Fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C12H9FN4O2
- Molecular Weight : 260.22 g/mol
- CAS Number : 871233-87-3
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It acts as an enzyme inhibitor, modulating various biological pathways which can lead to therapeutic effects in different diseases. The compound's structure allows it to bind effectively at the active sites of target enzymes, inhibiting their activity and altering cellular processes.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazolo[1,5-a]pyrimidine derivatives. For instance:
- Compound H12 , a derivative of the triazolo[1,5-a]pyrimidine scaffold, exhibited significant antiproliferative activity against human cancer cell lines MGC-803, HCT-116, and MCF-7 with IC50 values of 9.47 µM, 9.58 µM, and 13.1 µM respectively. This compound demonstrated a dose-dependent inhibition of cell growth and induced apoptosis via the ERK signaling pathway .
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes:
- A series of derivatives showed inhibition against RNase H with IC50 values ranging from 0.41 µM to 17.7 µM. The presence of specific substituents on the triazolo[1,5-a]pyrimidine core significantly impacted their inhibitory potency against this enzyme .
Study on Anticancer Activity
A study conducted by researchers synthesized a range of triazolo[1,5-a]pyrimidine derivatives and evaluated their anticancer activities:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | ERK Pathway Inhibition |
| H12 | HCT-116 | 9.58 | Apoptosis Induction |
| H12 | MCF-7 | 13.1 | Cell Cycle Arrest |
This study concluded that these compounds could serve as promising candidates for further development in cancer therapy due to their potent activity against multiple cancer cell lines .
Enzyme Inhibition Study
Another research highlighted the structure-activity relationship (SAR) of various derivatives:
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 11a | RNase H | 17.7 |
| 11b | RNase H | 13.1 |
| 18g | RNase H | 0.41 |
The findings indicated that modifications at specific positions on the triazolo ring could enhance inhibitory activity against RNase H, suggesting a path for optimizing these compounds for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
